2-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide
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Overview
Description
2-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with a fluorine atom, a hydroxy group, and a thiophene-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-furan moiety, which can be synthesized through a series of condensation reactions involving thiophene and furan derivatives . The benzamide core is then introduced through an amide coupling reaction, where the amine group of the thiophene-furan moiety reacts with a fluorinated benzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth. The compound’s fluorine atom and hydroxy group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-hydroxy-5-methyl-benzamidine: Similar in structure but with a methyl group instead of the thiophene-furan moiety.
5-fluoro-2-hydroxybenzaldehyde: Contains a hydroxy and fluorine substitution on a benzaldehyde core.
Uniqueness
2-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide is unique due to its combination of a benzamide core with a thiophene-furan moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
2-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c18-12-5-2-1-4-11(12)17(21)19-10-13(20)14-7-8-15(22-14)16-6-3-9-23-16/h1-9,13,20H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUSCYKVUXYMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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